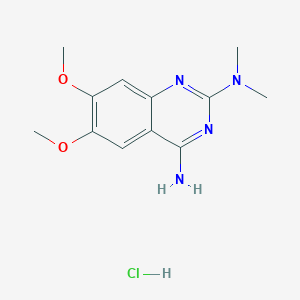
Fesoterodine Related Impurity 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fesoterodine Related Impurity 10 is also known as ®-5-Hydroxymethyl Tolterodine Methacrylate . It is an impurity of Fesoterodine Fumarate, which is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency .
Synthesis Analysis
During the analytical method for the determination of related substances of Fesoterodine Fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Stability Analysis of Fesoterodine Fumarate
A study by Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate. This method, which is specific, precise, and accurate, can be used as a routine quality control test for fesoterodine fumarate tablets. The study identified an unknown impurity (possibly related to Fesoterodine Impurity 10) during stability studies of fesoterodine fumarate tablets (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Oxidation Products of Fesoterodine
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine using various techniques, including linear sweep and cyclic voltammetry. This research identified the main products of electrochemical oxidation and proposed a mechanism for the electrochemical oxidation of fesoterodine, which is essential for understanding its stability and transformation in various conditions (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Photochemistry and Photodegradation Products of Fesoterodine
Sangoi et al. (2013) focused on the photodegradation of fesoterodine, examining its kinetics and identifying photodegradation products. The study's insights into the photolability of fesoterodine under different UV light conditions contribute to a deeper understanding of its stability and potential degradation pathways, which might involve impurities related to Fesoterodine Impurity 10 (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacological Characterization
Research by Ney et al. (2008) explored the pharmacology of fesoterodine and its active metabolite against human muscarinic receptor subtypes. This type of study is crucial for understanding the drug's mechanism of action and potential interactions, including those involving impurities (Ney, Pandita, Newgreen, Breidenbach, Stöhr, & Andersson, 2008).
Eigenschaften
CAS-Nummer |
1390644-37-7 |
|---|---|
Produktname |
Fesoterodine Related Impurity 10 |
Molekularformel |
C26H35NO3 |
Molekulargewicht |
409.57 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




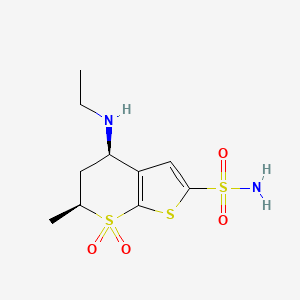

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)
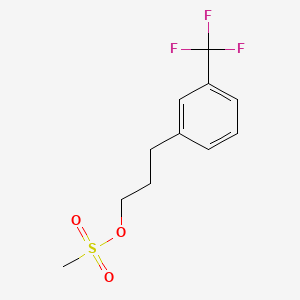
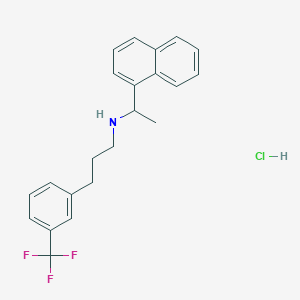
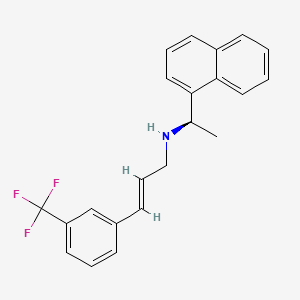

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)

